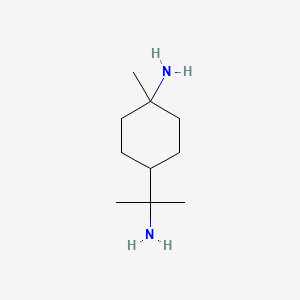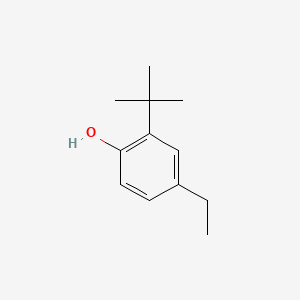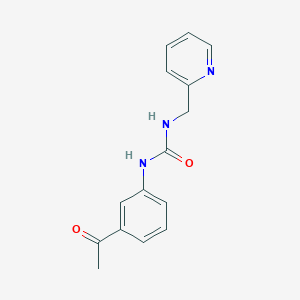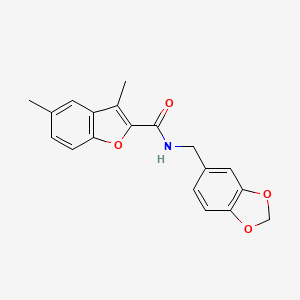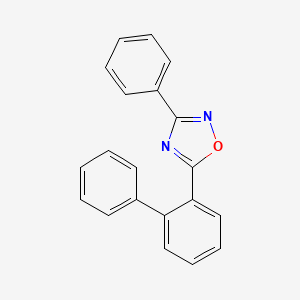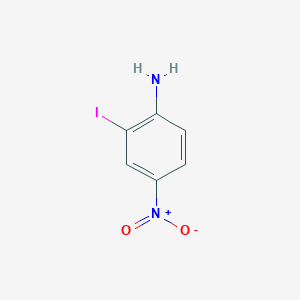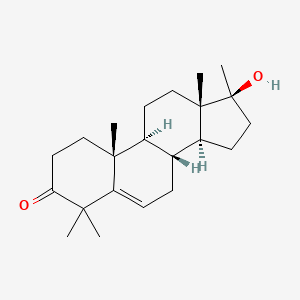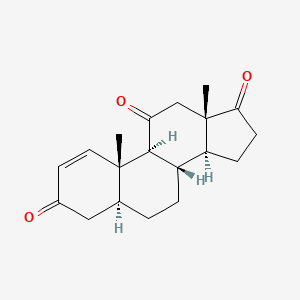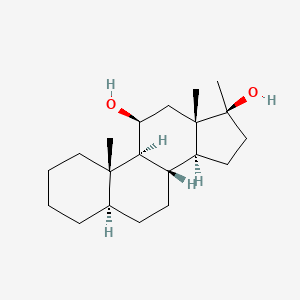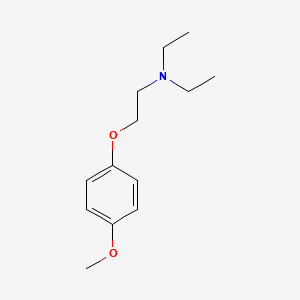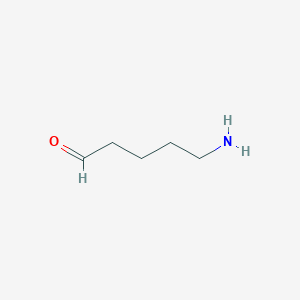
5-Aminopentanal
概要
説明
5-Aminopentanal: is an omega-aminoaldehyde that is pentanal substituted at position 5 by an amino group. It is an intermediate in the biosynthesis of L-lysine derived alkaloids
準備方法
Synthetic Routes and Reaction Conditions: 5-Aminopentanal can be synthesized through the decarboxylation of L-lysine by lysine decarboxylase, yielding cadaverine. Cadaverine undergoes oxidative deamination by copper amine oxidase, resulting in the formation of this compound . Another method involves the complete hydrogenation of furfural to yield tetrahydrofurfuryl alcohol, which undergoes ring expansion upon dehydration to give dihydropyran. Dihydropyran reacts with ammonia in a reductive amination under ring opening to produce 5-amino-1-pentanol, which can be further oxidized to this compound .
Industrial Production Methods: Industrial production of this compound can involve the use of recombinant Bacillus methanolicus strains for methanol-based production. This method involves the conversion of L-lysine to this compound through a series of enzymatic reactions .
化学反応の分析
Types of Reactions: 5-Aminopentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-aminovalerate.
Reduction: It can be reduced to form 5-amino-1-pentanol.
Substitution: It can participate in substitution reactions to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Aldehyde dehydrogenase can be used for the oxidation of this compound to 5-aminovalerate.
Reduction: Reductive amination with ammonia and hydrogen can be used to convert this compound to 5-amino-1-pentanol.
Substitution: Ammonia or primary amines can be used to form imine derivatives (Schiff bases) from this compound.
Major Products:
5-Aminovalerate: Formed through oxidation.
5-Amino-1-pentanol: Formed through reduction.
Schiff Bases: Formed through substitution reactions with ammonia or primary amines.
科学的研究の応用
作用機序
5-Aminopentanal exerts its effects through various biochemical pathways. It is involved in the oxidative deamination of cadaverine by copper amine oxidase, leading to the formation of this compound. This compound can then undergo further reactions to form other biologically active molecules . The molecular targets and pathways involved include the lysine decarboxylase and copper amine oxidase enzymes .
類似化合物との比較
Cadaverine: A precursor to 5-aminopentanal, involved in the same biosynthetic pathway.
5-Aminovalerate: A product formed from the oxidation of this compound.
5-Amino-1-pentanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of L-lysine derived alkaloids and its involvement in multiple biochemical pathways. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in scientific research and industrial applications .
特性
IUPAC Name |
5-aminopentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBGXBOFCGNPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332133 | |
| Record name | 5-Aminopentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminopentanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14049-15-1 | |
| Record name | 5-Aminopentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminopentanal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC7RQZ8BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


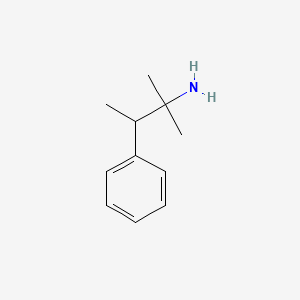

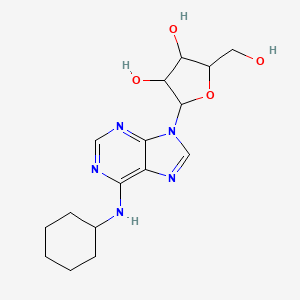
![(alphaS)-alpha-Amino-2'-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic Acid](/img/structure/B1222040.png)
